molecular formula C9H6N2O4 B1437914 6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid CAS No. 1010897-15-0

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid

Cat. No. B1437914
CAS RN: 1010897-15-0
M. Wt: 206.15 g/mol
InChI Key: GRYFKAGDKXHBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans .


Synthesis Analysis

Furan platform chemicals (FPCs) can be directly obtained from biomass (furfural and 5-hydroxy-methylfurfural) . The difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture are also discussed .


Molecular Structure Analysis

Furan’s behavior is intermediate between that of an enol ether and an aromatic ring. It is dissimilar vs ethers such as tetrahydrofuran. Like enol ethers, 2,5-disubstituted furans are susceptible to hydrolysis to reversibly give 1,4-diketones .


Chemical Reactions Analysis

Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Biomass Conversion to Furan Derivatives

  • Sustainable Polymers and Fuels : Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), have been identified as versatile platform chemicals for converting plant biomass into valuable products. This transformation is pivotal for producing sustainable polymers, functional materials, and alternative fuels, potentially replacing non-renewable hydrocarbon sources. The synthesis from plant feedstocks and the application in creating monomers, polymers, and various other chemicals are significant areas of research, aiming to extend the use of HMF derivatives in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Medicinal Chemistry

  • Bioactive Molecules : Furan and thiophene rings are crucial structural units in drug design, particularly in the modification of purine and pyrimidine nucleobases, nucleosides, and their analogues. These modifications aim to optimize antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, showcasing the importance of furan derivatives in developing new therapeutic agents (Ostrowski, 2022).

Catalytic Conversion Processes

  • Enhancing Selectivity and Conversion : The catalytic conversion of carbohydrates to furanic derivatives, such as HMF and furfural, presents a high interest due to their broad applications. The use of specific solvents like choline chloride has been studied for its ability to improve selectivity towards HMF by stabilizing effects and facilitating the conversion of highly concentrated feeds. This area investigates the optimization of reaction conditions to enhance the efficiency and selectivity of furan derivative production (Jérôme & Vigier, 2017).

Health Implications

  • Health Benefits and Risks : Furan fatty acids have been researched for their health implications, including antioxidant and anti-inflammatory activities. However, their impact on diseases like diabetes and renal health remains controversial, indicating a need for further investigation to clarify their role in human health (Xu et al., 2017).

Safety and Hazards

Furan is toxic and may be carcinogenic in humans . It’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Mechanism of Action

Target of Action

Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that furan derivatives can influence pathways related to hormone secretion, energy metabolism, and nervous system function. The compound likely interacts with its targets, leading to changes in these pathways.

Biochemical Pathways

Furan derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could affect multiple biochemical pathways

Pharmacokinetics

Furan derivatives are generally considered to be relatively stable and readily prepared , which could suggest favorable bioavailability for this compound.

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound may have similar effects.

Action Environment

The stability and reactivity of furan derivatives can be influenced by conditions such as temperature

properties

IUPAC Name

6-(furan-2-yl)-2-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)6-4-5(10-9(14)11-6)7-2-1-3-15-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYFKAGDKXHBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 2
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 3
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 4
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 5
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid
Reactant of Route 6
6-(Furan-2-yl)-2-hydroxypyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.